REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]([CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)=[N:5][N:4]=1)[CH3:2].FC(F)(F)C(O)=O>ClCCl>[CH2:1]([C:3]1[O:7][C:6]([CH2:8][CH2:9][NH2:10])=[N:5][N:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NN=C(O1)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the mixture is evaporated down
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=NN=C(O1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |